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Compound of Interest

Compound Name: Purpactin A

Cat. No.: B1245494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for Purpactin A, a bioactive fungal metabolite. The information presented

herein is intended to serve as a core resource for researchers engaged in natural product

chemistry, drug discovery, and related fields. This document details the nuclear magnetic

resonance (NMR) and high-resolution mass spectrometry (HRMS) data for Purpactin A,

alongside the experimental protocols utilized for their acquisition.

Spectroscopic and Spectrometric Data
The following tables summarize the key spectroscopic and spectrometric data for Purpactin A,

facilitating straightforward data comparison and analysis.

High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS) Data

Parameter Observed Value Calculated Value Molecular Formula

[M+H]⁺ 559.1235 559.1235 C₃₀H₂₂O₁₁

Table 1: HRESIMS data for Purpactin A.[1]
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¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data
The following table presents the ¹H and ¹³C NMR chemical shift assignments for Purpactin A.
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Position δH (ppm), mult. (J in Hz) δC (ppm)

4 6.28, s 123.5

5 5.90, d (2.0) 111.7

7 6.19, d (2.0) 101.3

2' 6.15, s 115.5

7' 6.15, s 115.5

12 2.10, s 19.8

9', 10' 1.34, s 19.9

10 190.2

11 167.5

6 165.6

8 163.3

1 156.6

4b 153.5

4a 150.6

3', 6' 144.1

3 143.2

4'a, 4'b 137.3

4', 5' 131.0

1', 8' 125.9

2 122.6

8b 114.1

8'a, 8'b 117.7

8a 109.7
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9 45.6

Table 2: ¹H and ¹³C NMR data for Purpactin A.[1]

Experimental Protocols
The acquisition of high-quality spectroscopic and spectrometric data is fundamental to the

structural elucidation and characterization of natural products. The following sections detail the

generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic

molecules.

Sample Preparation: A purified sample of Purpactin A is dissolved in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The concentration is typically in the range of 1-10

mg/mL. The solution is then transferred to an NMR tube.

¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer, such as a 500 MHz instrument, is utilized.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence is typically used.

Number of Scans: A sufficient number of scans (e.g., 16 to 128) are acquired to achieve

an adequate signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-5 seconds is set between pulses to allow for full

magnetization recovery.

Acquisition Time: The acquisition time is typically set to 2-4 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1245494?utm_src=pdf-body
https://www.researchgate.net/figure/1-H-500-MHz-and-13-C-125-MHz-nuclear-magnetic-resonance-NMR-data-of-1-and-2_tbl1_350619242
https://www.benchchem.com/product/b1245494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

¹³C NMR Spectroscopy:

Instrument: The same high-field NMR spectrometer is used.

Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the

lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation,

phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent

signal.

High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion,

enabling the determination of the elemental composition of a molecule.

Sample Preparation: A dilute solution of the purified Purpactin A is prepared in a suitable

solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

Instrumentation and Analysis:

Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique used

for polar molecules like Purpactin A.

Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight

(TOF) analyzer, is used to achieve high mass accuracy.

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated

molecule [M+H]⁺. The mass spectrum is acquired over a relevant m/z range.
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Data Analysis: The accurate mass of the [M+H]⁺ ion is determined from the spectrum. This

value is then used to calculate the elemental composition using a formula calculator, with the

error between the measured and calculated mass typically being less than 5 ppm.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric

analysis of a natural product like Purpactin A.
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Workflow for the spectroscopic analysis of Purpactin A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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